1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with diethoxyphenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine
- 1-(2,5-Diethoxyphenyl)sulfonyl-4-methylpiperazine
- 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole
Uniqueness
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-7-8-14(21-6-2)15(10-13)22(18,19)17-12(4)9-11(3)16-17/h7-10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOUXNGAPLUHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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